molecular formula C7H10N2O3 B070836 4-Isoxazolepropanoicacid, 5-amino-3-methyl- CAS No. 170312-25-1

4-Isoxazolepropanoicacid, 5-amino-3-methyl-

Cat. No.: B070836
CAS No.: 170312-25-1
M. Wt: 170.17 g/mol
InChI Key: PIVISUWIRXCHGO-UHFFFAOYSA-N
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Description

4-Isoxazolepropanoicacid, 5-amino-3-methyl- is a heterocyclic compound with significant biological and chemical properties It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isoxazolepropanoicacid, 5-amino-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4-nitroisoxazole with a suitable reducing agent to yield the desired amino derivative . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Isoxazolepropanoicacid, 5-amino-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Isoxazolepropanoicacid, 5-amino-3-methyl- involves its interaction with specific molecular targets and pathways. As an isoxazole derivative, it can modulate the activity of enzymes and receptors in biological systems. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-Isoxazolepropanoicacid, 5-amino-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-amino-3-methyl-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(8)12-9-4/h2-3,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVISUWIRXCHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437437
Record name 4-Isoxazolepropanoicacid, 5-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170312-25-1
Record name 4-Isoxazolepropanoicacid, 5-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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